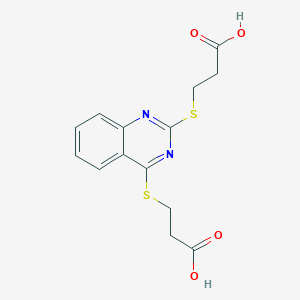
3,3'-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core linked by a disulfide bridge to propanoic acid moieties, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of quinazoline derivatives with disulfide-containing reagents under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the efficient production of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid.
化学反応の分析
Types of Reactions
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinazoline core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid involves its interaction with specific molecular targets. The disulfide bridge may play a role in modulating the activity of enzymes or proteins by forming reversible covalent bonds with thiol groups. This can lead to changes in the activity or function of the target molecules, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Quinazoline-2,4-dione: A related compound with a similar quinazoline core but lacking the disulfide bridge.
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Another quinazoline derivative with different substituents.
Uniqueness
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid is unique due to the presence of the disulfide bridge, which imparts distinct chemical and biological properties. This feature allows it to participate in redox reactions and form reversible covalent bonds, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14N2O4S2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
3-[2-(2-carboxyethylsulfanyl)quinazolin-4-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C14H14N2O4S2/c17-11(18)5-7-21-13-9-3-1-2-4-10(9)15-14(16-13)22-8-6-12(19)20/h1-4H,5-8H2,(H,17,18)(H,19,20) |
InChIキー |
RXKFCDPGLGKITK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCCC(=O)O)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate](/img/structure/B12473126.png)
![2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473137.png)
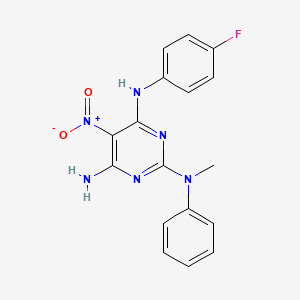
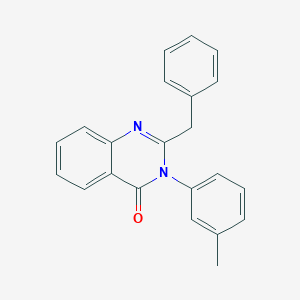
![N-(2,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473152.png)
![4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473156.png)
![4-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12473160.png)
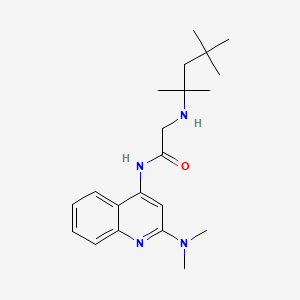
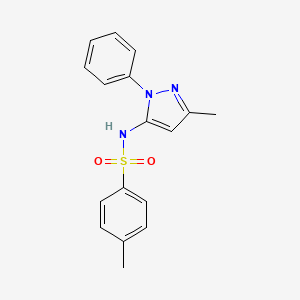
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B12473174.png)
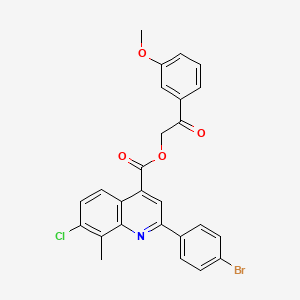
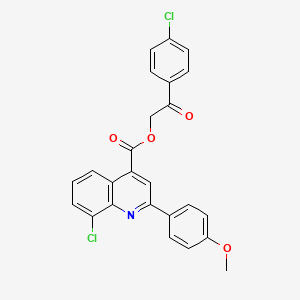
![4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B12473201.png)
